

Mass spectrometric identification of crosslinked peptides as validation

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Compound of Interest

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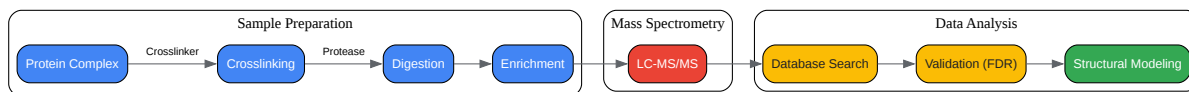
A Comparative Guide to Mass Spectrometric Identification of Crosslinked Peptides

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions and protein conformations is fundamental to understanding cellular processes and for the development of novel therapeutics. Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native state, providing valuable structural insights.^{[1][2][3]} This guide provides an objective comparison of the various methodologies and tools used for the mass spectrometric identification of crosslinked peptides, supported by experimental data and detailed protocols.

The Crosslinking Mass Spectrometry (XL-MS) Workflow

The general workflow for XL-MS involves several key steps, from sample preparation to data analysis.^{[1][4]} Initially, a protein or protein complex is treated with a crosslinking reagent that covalently links amino acids in close proximity.^{[2][3]} Following the crosslinking reaction, the protein is digested into peptides, which are then subjected to enrichment to increase the concentration of the low-abundant crosslinked species.^{[5][6][7]} The enriched peptides are then analyzed by high-resolution mass spectrometry, and the resulting data is processed using specialized software to identify the crosslinked peptides and map the interaction sites.^{[8][9][10]}



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Figure 1. A generalized workflow for crosslinking mass spectrometry.

Comparison of Crosslinking Reagents

The choice of crosslinking reagent is critical and depends on the specific application. Reagents can be classified based on their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry.

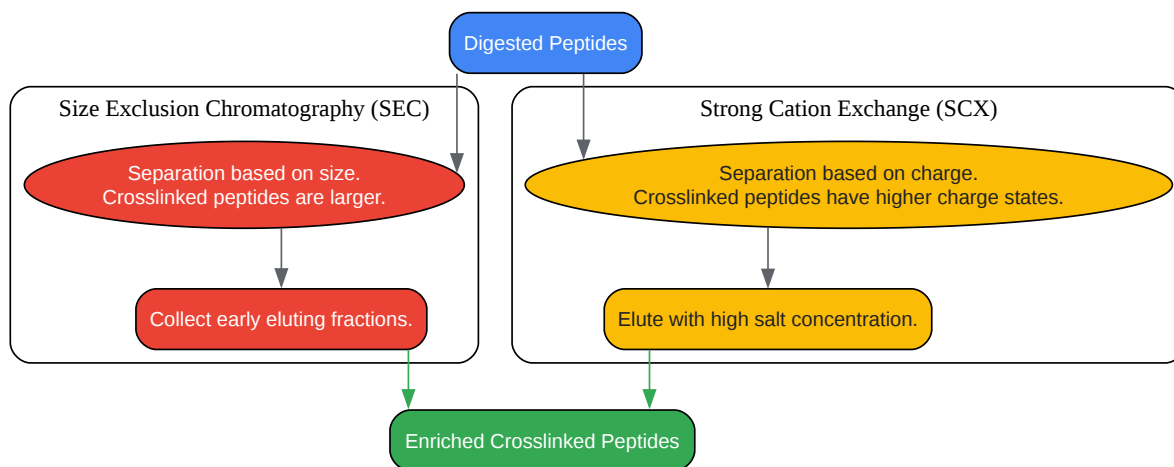
Reagent Type	Examples	Reactivity	Spacer Arm Length (Å)	Cleavable ?	Advantages	Disadvantages
Amine-reactive (non-cleavable)	DSS, BS3	N-hydroxysuccinimide (NHS) esters react with primary amines (Lysine, N-terminus)	11.4	No	Commercially available, well-established protocols.	Difficult to distinguish crosslinked peptides from unmodified peptides.
Amine-reactive (MS-cleavable)	DSSO, DSBU, aaDSBSO	NHS esters react with primary amines.	10.1 (Durable part)	Yes (CID)	Simplifies data analysis by producing characteristic fragment ions. [3] [9]	Can be more expensive, potential for incomplete cleavage.
Zero-length	EDC	Activates carboxyl groups to react with primary amines.	0	No	Creates a direct amide bond, providing high-resolution distance constraints. [11]	Can lead to protein polymerization, requires specific buffer conditions.
Photo-reactive	Diazirine-based	Non-specific insertion	Variable	No	Can capture interactions	Non-specific nature can

into C-H
and N-H
bonds
upon UV
activation.

with a
wider
range of
amino
acids.
lead to
complex
spectra
and
requires
careful
optimization of UV
exposure.

Comparison of Enrichment Strategies for Crosslinked Peptides

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to achieve a good number of identifications.[5][6] The most common methods are size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.



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Figure 2. Comparison of SEC and SCX enrichment strategies.

A study comparing SEC and SCX for the enrichment of DSSO-crosslinked BSA peptides found that both methods significantly increase the number of identified crosslinked peptides compared to no enrichment.[5] While SEC is a robust method, newly developed SCX spin columns can provide a similar number of identifications with a simpler, two-fraction salt step gradient.[5] Another study demonstrated that for an azide-tagged, acid-cleavable crosslinker (aaDSBSO), SCX fractionation resulted in 14% more crosslinked peptide identifications and 33% fewer unmodified peptides, while reverse-phase fractionation yielded 50% more crosslinked peptides and 11% fewer unmodified peptides.[12]

Enrichment Strategy	Principle	Advantages	Disadvantages
Size Exclusion Chromatography (SEC)	Separation based on the hydrodynamic volume of the peptides. Crosslinked peptides are generally larger than linear peptides.[7]	Robust and widely used. Good for removing smaller, unmodified peptides.	May not be as effective for smaller crosslinked peptides. Can be time-consuming.
Strong Cation Exchange (SCX)	Separation based on the net positive charge of the peptides. Crosslinked peptides typically have a higher charge state.[7]	High resolving power. Can be performed with simple spin columns.[5]	Elution conditions need careful optimization.
Affinity Enrichment	Utilizes an affinity tag (e.g., biotin) incorporated into the crosslinker for specific capture.[12][13]	Highly specific, leading to significant enrichment.	Requires a specifically designed crosslinker. Potential for non-specific binding to the affinity resin.

Mass Spectrometry and Data Analysis Software

High-resolution mass spectrometers, such as the Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™, are essential for XL-MS to provide accurate mass measurements for both

precursor and fragment ions, which is crucial for confident identification of crosslinked peptides. [\[5\]](#)[\[14\]](#)

The analysis of the complex spectra generated in XL-MS experiments requires specialized software. Several software packages are available, each with its own algorithms and features.

Software	Key Features	Supported Crosslinkers	Quantification	Reference
MeroX	User-friendly interface, supports MS-cleavable crosslinkers.[9][10]	MS-cleavable (e.g., DSBU, DSSO) and non-cleavable.	Label-free.	[9][10]
xQuest/xProphet	Utilizes high-resolution fragment ion data for scoring. Includes a tool for FDR estimation (xProphet).[9]	Isotope-labeled and label-free crosslinkers.	Isotope-based.	[9]
pLink	Fast search engine, supports a variety of crosslinkers.	Various, including user-defined.	Not specified.	[8]
Kojak	Computationally efficient, open-source, and supports various crosslinking chemistries.[15]	Wide variety, with or without isotopic labels.	Not specified.	[15]
MaxLynx	Integrated into the MaxQuant environment, showing high performance in benchmark studies.[16]	Non-cleavable and MS-cleavable.	Not specified.	[16]

CLMSVault	A suite for data analysis and visualization, supporting aggregation of results from different algorithms and label-free quantification.[8]	Imports results from Kojak, pLink, Xi, xQuest.	Label-free.	[8]
ProXL	A web application for sharing, visualizing, and analyzing XL-MS data, independent of the search software used. [17]	Data from any pipeline can be imported via a specific XML format.	Visualization of quantitative data.	[17]

Experimental Protocols

The following provides a generalized protocol for the identification of crosslinked peptides. Specific parameters should be optimized for each protein system.

Protein Crosslinking

- **Buffer Preparation:** Use a buffer free of primary amines, such as HEPES or PBS, at a pH of 7.0-8.0 for amine-reactive crosslinkers. For zero-length crosslinkers like EDC, an acidic buffer (e.g., MES, pH 4.5-6.0) is optimal.
- **Crosslinking Reaction:** Add the crosslinking reagent to the protein sample at a specific molar excess (e.g., 25-50 fold molar excess of crosslinker to protein). Incubate for 30-60 minutes at room temperature.

- **Quenching:** Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or ammonium bicarbonate.

Sample Preparation for Mass Spectrometry

- **Reduction and Alkylation:** Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
- **Proteolytic Digestion:** Digest the crosslinked protein with a protease, most commonly trypsin, overnight at 37°C.
- **Enrichment (Optional but Recommended):** Enrich for crosslinked peptides using SEC, SCX, or affinity purification as described above.

LC-MS/MS Analysis

- **Chromatography:** Separate the peptides using a reversed-phase nano-liquid chromatography (LC) system with a gradient optimized for peptide separation.
- **Mass Spectrometry:** Analyze the eluting peptides on a high-resolution mass spectrometer. The instrument should be configured to acquire both MS1 scans for precursor ion detection and MS/MS scans for peptide fragmentation and sequencing.

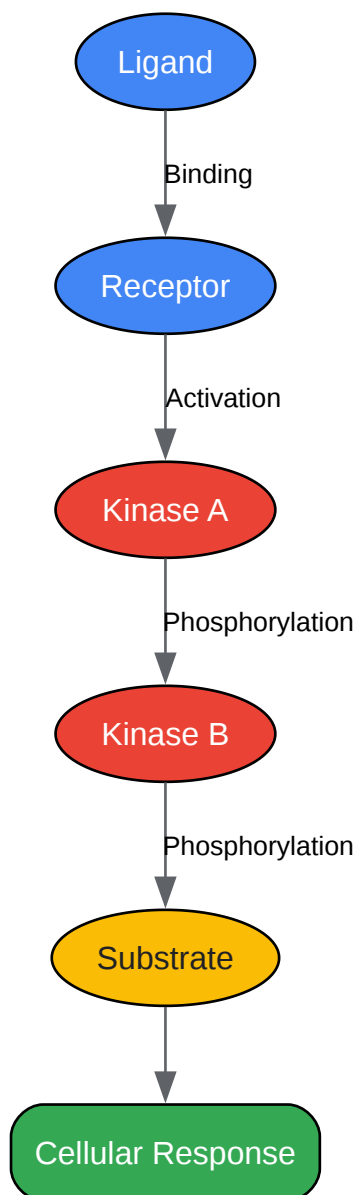
Data Analysis

- **Database Search:** Use one of the specialized software packages listed in Table 3 to search the acquired MS/MS spectra against a protein sequence database.
- **Filtering and Validation:** Filter the identified crosslinked peptides based on a target-decoy approach to control the False Discovery Rate (FDR), typically at 1-5%.[\[8\]](#)
- **Visualization and Interpretation:** Use visualization tools like xiNET or ProXL to map the identified crosslinks onto protein structures or interaction networks.[\[8\]](#)[\[17\]](#)

Application in Signaling Pathway Analysis

XL-MS is a powerful tool for elucidating the architecture of protein complexes involved in signaling pathways. For example, it can be used to map the interaction interfaces within a

kinase-substrate complex or to understand the conformational changes in a receptor upon ligand binding.



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Figure 3. A simplified signaling pathway amenable to XL-MS analysis.

By applying XL-MS to such a pathway, researchers can obtain distance constraints that reveal the specific residues involved in each protein-protein interaction, providing a structural basis for the signaling cascade.

Conclusion

The mass spectrometric identification of crosslinked peptides is a rapidly evolving field that provides invaluable information for structural biology and drug discovery. The selection of the appropriate crosslinking reagent, enrichment strategy, and data analysis software is crucial for the success of an XL-MS experiment. This guide provides a comparative overview to aid researchers in designing and implementing robust XL-MS workflows to unravel the complexities of protein interactions and conformations.

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